

Application Notes and Protocols for Pharmacokinetic Profiling of L-870810

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Compound of Interest

Compound Name: L-870810
Cat. No.: B15580615

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Introduction

L-870810 is an investigational small molecule inhibitor of HIV-1 integrase, belonging to the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide class. It demonstrates potent antiviral activity by specifically inhibiting the strand transfer step of viral DNA integration into the host genome.[1][2][3] Although its clinical development was halted due to long-term toxicity in animal studies, its pharmacokinetic profile serves as a valuable case study for researchers developing new antiretroviral agents. **L-870810** exhibits favorable oral bioavailability, a key characteristic for patient compliance.[4][5] These application notes provide a comprehensive overview of the techniques and protocols for the pharmacokinetic profiling of **L-870810**.

Quantitative Pharmacokinetic Data

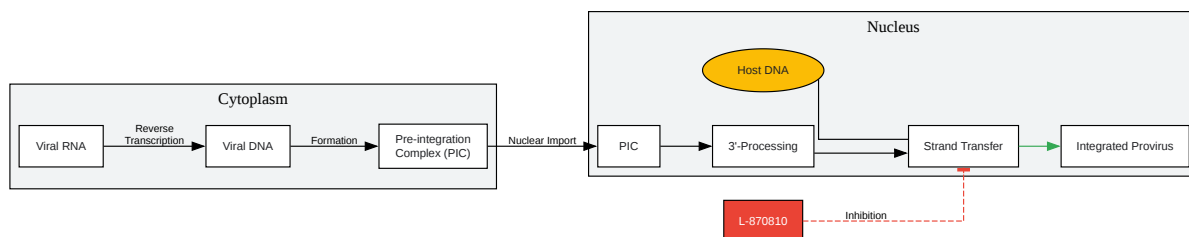
The following table summarizes the reported pharmacokinetic parameters of **L-870810** in a preclinical animal model.

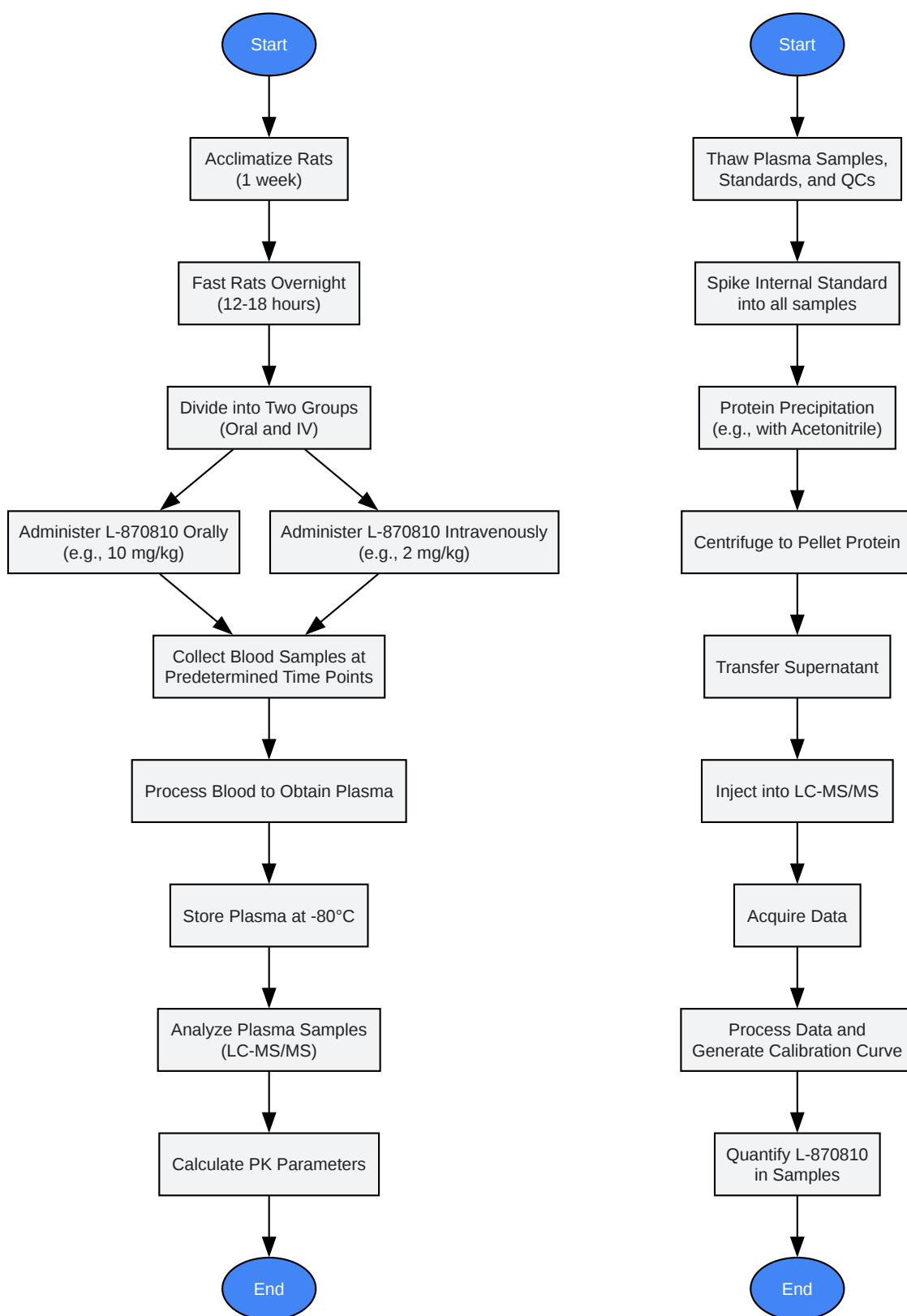
Table 1: Pharmacokinetic Parameters of **L-870810** in Rhesus Macaques

| Parameter | Value | Species | Route of Administration | Reference |
|-------------------------------|----------|-----------------|-------------------------|---------------------|
| Oral Bioavailability (%F) | >60% | Rhesus Macaques | Oral | [4] |
| Half-life (t _{1/2}) | ~5 hours | Rhesus Macaques | Not Specified | [4] |

Signaling Pathway: HIV-1 Integration and Inhibition by L-870810

L-870810 targets the HIV-1 integrase enzyme, which is crucial for the integration of the viral DNA into the host cell's genome. The diagram below illustrates the HIV-1 integration process and the point of inhibition by **L-870810**.





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References

- 1. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
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